Cas no 2172184-84-6 (3-(bromomethyl)-4,4-difluoro-2-methylhexane)

3-(bromomethyl)-4,4-difluoro-2-methylhexane 化学的及び物理的性質
名前と識別子
-
- 3-(bromomethyl)-4,4-difluoro-2-methylhexane
- EN300-1645059
- 2172184-84-6
-
- インチ: 1S/C8H15BrF2/c1-4-8(10,11)7(5-9)6(2)3/h6-7H,4-5H2,1-3H3
- InChIKey: VQDMPIOWSUDAED-UHFFFAOYSA-N
- ほほえんだ: BrCC(C(CC)(F)F)C(C)C
計算された属性
- せいみつぶんしりょう: 228.03252g/mol
- どういたいしつりょう: 228.03252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0Ų
3-(bromomethyl)-4,4-difluoro-2-methylhexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645059-0.25g |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 0.25g |
$1341.0 | 2023-06-04 | ||
Enamine | EN300-1645059-0.1g |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 0.1g |
$1283.0 | 2023-06-04 | ||
Enamine | EN300-1645059-5.0g |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1645059-100mg |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 100mg |
$1283.0 | 2023-09-22 | ||
Enamine | EN300-1645059-2500mg |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 2500mg |
$2856.0 | 2023-09-22 | ||
Enamine | EN300-1645059-50mg |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 50mg |
$1224.0 | 2023-09-22 | ||
Enamine | EN300-1645059-10000mg |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 10000mg |
$6266.0 | 2023-09-22 | ||
Enamine | EN300-1645059-0.5g |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 0.5g |
$1399.0 | 2023-06-04 | ||
Enamine | EN300-1645059-0.05g |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 0.05g |
$1224.0 | 2023-06-04 | ||
Enamine | EN300-1645059-5000mg |
3-(bromomethyl)-4,4-difluoro-2-methylhexane |
2172184-84-6 | 5000mg |
$4226.0 | 2023-09-22 |
3-(bromomethyl)-4,4-difluoro-2-methylhexane 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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8. Book reviews
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
3-(bromomethyl)-4,4-difluoro-2-methylhexaneに関する追加情報
3-(bromomethyl)-4,4-difluoro-2-methylhexane (CAS No. 2172184-84-6)
The compound 3-(bromomethyl)-4,4-difluoro-2-methylhexane, with CAS number 2172184-84-6, is a versatile organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a hexane backbone that is further substituted with two fluorine atoms at the 4-position and a methyl group at the 2-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable building block in various chemical reactions.
Recent studies have highlighted the potential of 3-(bromomethyl)-4,4-difluoro-2-methylhexane in the synthesis of advanced materials. For instance, researchers have explored its role in the formation of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. The bromomethyl group serves as an excellent leaving group in substitution reactions, enabling the formation of diverse functionalized products. Moreover, the presence of fluorine atoms at the 4-position contributes to the molecule's electronic properties, making it suitable for applications in electronics and optoelectronics.
One of the key advantages of this compound is its compatibility with a wide range of reaction conditions. It has been successfully employed in both nucleophilic substitution and elimination reactions, demonstrating its versatility in organic synthesis. Recent advancements in catalytic methods have further expanded its utility, allowing for more efficient and selective transformations. For example, transition metal-catalyzed cross-coupling reactions have been utilized to incorporate this compound into larger molecular frameworks, paving the way for novel drug discovery and material design.
In terms of physical properties, 3-(bromomethyl)-4,4-difluoro-2-methylhexane exhibits a melting point of approximately -50°C and a boiling point around 100°C under standard conditions. Its density is slightly higher than that of water due to the presence of fluorine atoms, which are heavier than hydrogen. These properties make it suitable for use in both liquid and gaseous phases during chemical processing.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of an appropriately substituted hexane derivative followed by fluorination at specific positions. Recent research has focused on optimizing these steps to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been shown to accelerate reaction rates while minimizing energy consumption.
Applications of 3-(bromomethyl)-4,4-difluoro-2-methylhexane span across various industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. In materials science, it is used as a precursor for high-performance polymers and coatings. Additionally, its ability to participate in click chemistry reactions has opened new avenues for rapid assembly of complex molecular structures.
In conclusion, 3-(bromomethyl)-4,4-difluoro-2-methylhexane (CAS No. 2172184-84-6) is a highly versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical products and technologies.
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